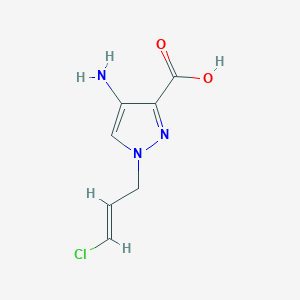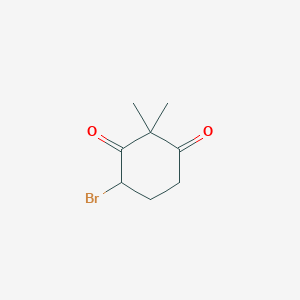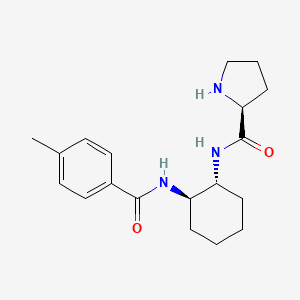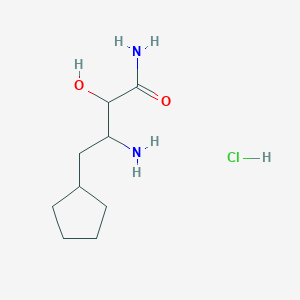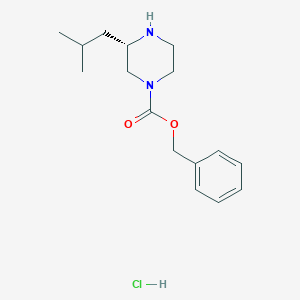![molecular formula C8H12F2N4 B13091106 1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13091106.png)
1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable candidate for research and industrial applications.
Métodos De Preparación
The synthesis of 1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine typically involves multiple steps, starting with the preparation of the difluorocyclopentylmethyl precursor. This precursor is then subjected to a series of reactions to introduce the triazole ring. Common synthetic routes include:
Azide-Alkyne Cycloaddition: The formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Amine Introduction:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or the difluorocyclopentyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.
Medicine: Preliminary studies suggest potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The difluorocyclopentyl group may enhance the compound’s binding affinity and selectivity, contributing to its overall biological activity.
Comparación Con Compuestos Similares
1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine can be compared with other triazole-containing compounds, such as:
1-[(2,2-Difluorocyclopentyl)methyl]-1H-pyrazol-3-amine: Similar in structure but with a pyrazole ring instead of a triazole ring.
1-[(2,2-Difluorocyclopentyl)methyl]-3-[(4-methylthiadiazol-5-yl)methyl]urea: Contains a thiadiazole ring and a urea group, offering different reactivity and applications.
2,5-Diphenyl-1,3-oxazoline: Features an oxazoline ring and is known for its acaricidal activity.
The uniqueness of this compound lies in its specific combination of the difluorocyclopentyl group and the triazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H12F2N4 |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
1-[(2,2-difluorocyclopentyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H12F2N4/c9-8(10)3-1-2-6(8)4-14-5-7(11)12-13-14/h5-6H,1-4,11H2 |
Clave InChI |
UGGJJFXWBZQNNA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)(F)F)CN2C=C(N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



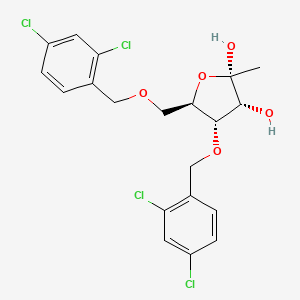
![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
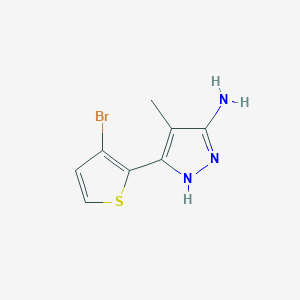
![Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13091045.png)

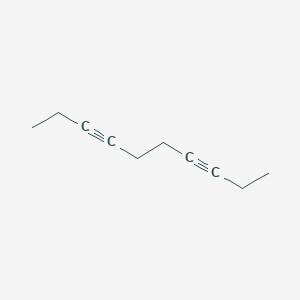
![(2S)-6-[(2-Chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;2-methylpropan-2-amine](/img/structure/B13091068.png)
![3-[(3-Methylcyclohexyl)oxy]azetidine](/img/structure/B13091069.png)
